An In-depth Technical Guide to 6-Chlorohexanoyl Chloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to 6-Chlorohexanoyl Chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 6-chlorohexanoyl chloride (CAS No. 19347-73-0), a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights beyond standard textbook descriptions.
Introduction: A Versatile Bifunctional Building Block
6-Chlorohexanoyl chloride is a linear aliphatic acyl chloride containing six carbon atoms. Its chemical significance stems from its bifunctional nature, possessing two distinct reactive sites: a highly electrophilic acyl chloride group at one end and a nucleophilically susceptible primary alkyl chloride at the other. This unique structure allows for sequential, orthogonal chemical modifications, making it an invaluable linker and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its ability to connect different molecular fragments with a flexible hexanoyl chain is a key driver of its utility.
Physicochemical and Spectroscopic Profile
The physical properties of 6-chlorohexanoyl chloride are critical for its handling, purification, and use in reactions. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 19347-73-0 | [1][2] |
| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |
| Molecular Weight | 169.05 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.400 g/mL at 25 °C | [4] |
| Boiling Point | ~90 °C at 7 mmHg | [5] |
| Refractive Index | n20/D ~1.4640 | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (water, alcohols, amines). | General Knowledge |
Spectroscopic Hallmarks:
-
Infrared (IR) Spectroscopy: A prominent and sharp carbonyl (C=O) stretching band is expected around 1800 cm⁻¹, characteristic of an acyl chloride.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons alpha to the carbonyl group (C2) and alpha to the alkyl chloride (C6) will appear as distinct triplets at approximately 2.9 ppm and 3.5 ppm, respectively. The remaining methylene protons will form complex multiplets in the 1.4-1.9 ppm range.
-
¹³C NMR: The carbonyl carbon will exhibit a signal in the downfield region (~172 ppm). Carbons attached to the chlorine atoms (C1 and C6) will also be distinct, with the remaining aliphatic carbons appearing in the 23-32 ppm range.
-
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).[6]
Synthesis and Purification: A Validated Protocol
The most reliable and common laboratory synthesis of 6-chlorohexanoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-chlorohexanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the convenient removal of byproducts.
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution.[7][8] The causality is as follows:
-
Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: This forms a highly reactive acyl chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.[8]
-
Nucleophilic Attack: A chloride ion (from SOCl₂ or liberated in situ) attacks the electrophilic carbonyl carbon.
-
Irreversible Collapse: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases.[8] This evolution of gaseous byproducts drives the reaction to completion according to Le Châtelier's principle, making it a high-yielding, self-validating system.
An alternative industrial synthesis involves the reaction of ε-caprolactone with phosgene and hydrogen chloride at high temperatures.[9]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 6-chlorohexanoyl chloride.
Step-by-Step Laboratory Protocol
This protocol describes the synthesis from 6-chlorohexanoic acid. All operations must be performed in a certified fume hood due to the corrosive and toxic nature of the reagents and byproducts.
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Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride followed by a bubbler with sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Charging Reagents: Charge the flask with 6-chlorohexanoic acid (1.0 eq). Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature. Causality: Using an excess of SOCl₂ ensures complete conversion of the carboxylic acid and can serve as the reaction solvent.
-
Reaction: Heat the mixture to reflux (typically ~80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure or, more commonly, by rotary evaporation. Trustworthiness: Complete removal of SOCl₂ is crucial as it can co-distill with the product if not removed effectively.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure (vacuum distillation). Collect the fraction boiling at the appropriate temperature (~90 °C at 7 mmHg) to yield pure 6-chlorohexanoyl chloride.[5]
Chemical Reactivity: A Tale of Two Electrophiles
The utility of 6-chlorohexanoyl chloride lies in the differential reactivity of its two electrophilic centers. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective transformations.
Reactions at the Acyl Chloride Terminus
The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution .
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Amide Bond Formation: This is one of its most critical applications in drug discovery. It reacts rapidly with primary or secondary amines to form stable amide bonds. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
Caption: Mechanism of amide formation.
-
Esterification: Reaction with alcohols yields the corresponding esters. These reactions are often slower than amidation and may require a catalyst like pyridine or DMAP.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 6-chlorohexanoyl chloride can acylate aromatic rings.[10][11] This reaction is fundamental for creating aryl ketones, which are common pharmacophores. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[11][12] The alkyl chloride at the other end typically remains intact under these conditions.
Caption: Friedel-Crafts acylation pathway.
Reactions at the Alkyl Chloride Terminus
The primary alkyl chloride is a moderately good electrophile for Sɴ2 reactions. This site can be targeted after the acyl chloride has been derivatized. Common nucleophiles include:
-
Azides (e.g., NaN₃) to introduce an azido group, which can be further reduced to an amine or used in click chemistry.
-
Amines, to form secondary or tertiary amines.
-
Thiolates, to form thioethers.
-
Cyanide, for chain extension.
This sequential reactivity allows 6-chlorohexanoyl chloride to act as a heterobifunctional linker, connecting two different molecular entities.
Applications in Drug Development and Materials Science
The dual reactivity of 6-chlorohexanoyl chloride makes it a valuable tool for medicinal chemists and material scientists.
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in preparing precursors for synthesizing 2-alkyl-substituted lactones and ketone analogs of complex benzisothiazole derivatives.[5][13]
-
Chemical Probes and Linkers: Its defined length and reactive ends make it an ideal scaffold for creating chemical probes, cross-linkers, or linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Polymer and Materials Science: The precursor, 6-chlorohexanoic acid, is noted for its use in modifying polymers and synthesizing liquid crystals.[14] By extension, 6-chlorohexanoyl chloride can be used to graft functional side chains onto polymers containing hydroxyl or amine groups, thereby tuning the material's properties.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable when working with this compound.
-
Primary Hazards: 6-Chlorohexanoyl chloride is corrosive and causes severe skin burns and eye damage (H314).[2][4] It reacts with moisture, releasing corrosive HCl gas, and may react violently with water (EUH014).[4]
-
GHS Classification:
-
Pictogram: GHS05 (Corrosion).[4]
-
Signal Word: Danger.[4]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][4]
-
Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]
-
-
Handling: Always handle in a chemical fume hood. Ensure all glassware is dry. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[16]
Conclusion
6-Chlorohexanoyl chloride is more than just a simple acyl chloride; it is a strategic bifunctional tool for complex molecular construction. Its well-differentiated reactive sites—a highly reactive acyl chloride and a moderately reactive alkyl chloride—provide chemists with a reliable handle for sequential functionalization. Understanding its properties, synthetic pathways, and reactivity profile is essential for leveraging its full potential in the rational design of novel pharmaceuticals, advanced materials, and sophisticated chemical probes.
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